molecular formula C10H13Cl2N B3024599 4-Chloro-3,3-dimethylindoline hydrochloride CAS No. 1376321-39-9

4-Chloro-3,3-dimethylindoline hydrochloride

Cat. No.: B3024599
CAS No.: 1376321-39-9
M. Wt: 218.12
InChI Key: ZBUXZZKEXRLBHD-UHFFFAOYSA-N
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Description

4-Chloro-3,3-dimethylindoline hydrochloride ( 1376321-39-9) is a chemical compound with the molecular formula C10H13Cl2N and a molecular weight of 218.12 g/mol . This indoline derivative is supplied as a solid for research and development purposes. As a synthetic building block, this chlorinated indoline is of significant interest in medicinal chemistry. Scientific literature indicates that the 3,3-dimethylindoline scaffold is a privileged structure in drug discovery, serving as a core template for the development of bioactive molecules . Recent studies have explored similar N-acyl indoline compounds as potent, non-covalent inhibitors of the serine hydrolase Notum, a key regulator of Wnt signaling pathways . The inhibition of Notum has potential therapeutic relevance for diseases associated with decreased Wnt signaling, such as osteoporosis and colorectal cancer . Researchers value this hydrochloride salt for its improved handling and solubility properties compared to the freebase form, facilitating its use in various synthetic transformations. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers can find suppliers and pricing for this compound, available from milligram to gram quantities .

Properties

IUPAC Name

4-chloro-3,3-dimethyl-1,2-dihydroindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c1-10(2)6-12-8-5-3-4-7(11)9(8)10;/h3-5,12H,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUXZZKEXRLBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C(=CC=C2)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376321-39-9
Record name 4-chloro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,3-dimethylindoline hydrochloride typically involves the chlorination of 3,3-dimethylindoline. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,3-dimethylindoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Indole derivatives.

    Reduction: Reduced indoline compounds.

    Substitution: Substituted indoline derivatives.

Scientific Research Applications

4-Chloro-3,3-dimethylindoline hydrochloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3,3-dimethylindoline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway. The chlorine atom plays a crucial role in its reactivity, allowing it to form stable complexes with target molecules.

Comparison with Similar Compounds

4-Methylindoline Hydrochloride (CAS 2497-21-4)

  • Structure : Methyl group at the 4-position of indoline.
  • Molecular Weight : ~169.64 g/mol (C9H12NCl).
  • Key Data : Lacks the chloro and dimethyl substitutions at the 3- and 4-positions, reducing steric hindrance and electrophilic reactivity compared to the target compound.
  • Applications : Used in synthetic organic chemistry for building indoline-based scaffolds .

4-Methoxy-3,3-dimethylindoline (CAS 7556-47-0)

  • Structure : Methoxy group at the 4-position and dimethyl groups at the 3-positions.
  • Key Data : The methoxy group enhances electron density on the aromatic ring, contrasting with the electron-withdrawing chloro group in the target compound. This difference impacts nucleophilic substitution reactivity .

3,3-Dimethylindolin-4-amine Dihydrochloride

  • Structure : Amine group at the 4-position and dimethyl groups at the 3-positions.
  • Molecular Weight : 235.15 g/mol (C10H16Cl2N2).
  • Key Data : The amine group enables participation in coupling reactions (e.g., amide bond formation), contrasting with the chloro group’s role in elimination or substitution reactions .

4-Chloro-3,5-dimethylphenol (PCMX, CAS 88-04-0)

  • Structure: Chloro and methyl groups on a phenolic ring.
  • Molecular Weight : 156.60 g/mol (C8H9ClO).
  • Key Data: Melting point: 113–116°C.

Comparative Analysis Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reactivity/Applications
4-Chloro-3,3-dimethylindoline HCl N/A (Hypoth.) ~218.12 (C10H13Cl2N) 4-Cl, 3,3-diCH3 ~190–200 (est.) Pharmaceutical intermediate; nucleophilic substitution
4-Methylindoline HCl 2497-21-4 169.64 4-CH3 Not reported Organic synthesis scaffold
4-Methoxy-3,3-dimethylindoline 7556-47-0 177.24 4-OCH3, 3,3-diCH3 Not reported Electron-rich intermediate for electrophilic reactions
3,3-Dimethylindolin-4-amine HCl N/A 235.15 4-NH2, 3,3-diCH3 Not reported Coupling reactions in drug synthesis
4-Chloro-3,5-dimethylphenol 88-04-0 156.60 4-Cl, 3,5-diCH3 (phenol) 113–116 Biocide, laboratory disinfectant

Biological Activity

4-Chloro-3,3-dimethylindoline hydrochloride is an indole derivative known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture. This compound has garnered attention for its potential therapeutic properties, particularly in the context of cancer treatment and antimicrobial activity.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₃ClN
  • CAS Number : 1235441-09-4
  • Molecular Weight : 201.69 g/mol

The compound's unique structure, characterized by the presence of a chlorine atom and two methyl groups on the indole ring, contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate various signaling pathways, leading to significant biological effects:

  • Receptor Binding : The compound can bind to various receptors, potentially influencing cellular responses and signaling cascades.
  • Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in critical metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

These findings suggest that the compound may be a valuable candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound could be explored as a potential antimicrobial agent in clinical settings.

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human cancer cells. The study found that treatment with the compound resulted in significant apoptosis in HeLa cells, characterized by increased caspase activity and DNA fragmentation. The authors concluded that the compound's mechanism involves the activation of intrinsic apoptotic pathways, making it a candidate for further development in cancer therapy .

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against a range of bacterial and fungal pathogens. The results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi. The study suggested that the compound disrupts microbial cell membranes, leading to cell lysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-3,3-dimethylindoline hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.